molecular formula C14H14N4O2 B2593092 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034280-32-3

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2593092
CAS No.: 2034280-32-3
M. Wt: 270.292
InChI Key: MTOYMFXMHMOYIL-UHFFFAOYSA-N
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Description

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring linked to a pyrrolidine ring through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. One common approach is to first synthesize the pyrrolidine derivative through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . The pyrazine ring can be introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a pyrazine halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration, with continuous flow reactors being a potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. Examples are:

Uniqueness

What sets 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine apart is its unique combination of the pyrazine and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(11-2-1-4-15-8-11)18-7-3-12(10-18)20-13-9-16-5-6-17-13/h1-2,4-6,8-9,12H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYMFXMHMOYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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